2-(4-(Trifluoromethyl)phenyl)-4,5,6,7-tetrahydropyrazolo[1,5-A]pyrazine
Description
2-(4-(Trifluoromethyl)phenyl)-4,5,6,7-tetrahydropyrazolo[1,5-A]pyrazine is a bicyclic heterocyclic compound featuring a pyrazolo[1,5-a]pyrazine core fused with a tetrahydropyrazine ring. This compound has been explored in medicinal chemistry for its role as a core scaffold in inhibitors targeting enzymes such as Bruton’s tyrosine kinase (Btk) and hepatitis B virus (HBV) core protein . Its molecular formula is C₁₃H₁₂F₃N₃, with a molecular weight of 291.26 g/mol (calculated from and related analogs).
Properties
Molecular Formula |
C13H12F3N3 |
|---|---|
Molecular Weight |
267.25 g/mol |
IUPAC Name |
2-[4-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine |
InChI |
InChI=1S/C13H12F3N3/c14-13(15,16)10-3-1-9(2-4-10)12-7-11-8-17-5-6-19(11)18-12/h1-4,7,17H,5-6,8H2 |
InChI Key |
ZJTIJAHNTXIIRC-UHFFFAOYSA-N |
Canonical SMILES |
C1CN2C(=CC(=N2)C3=CC=C(C=C3)C(F)(F)F)CN1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(Trifluoromethyl)phenyl)-4,5,6,7-tetrahydropyrazolo[1,5-A]pyrazine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-(trifluoromethyl)phenylhydrazine with a suitable diketone under acidic conditions to form the pyrazolo[1,5-A]pyrazine core . The reaction is usually carried out in solvents like ethanol or acetic acid at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and automated systems may also be employed to streamline the process.
Chemical Reactions Analysis
Types of Reactions
2-(4-(Trifluoromethyl)phenyl)-4,5,6,7-tetrahydropyrazolo[1,5-A]pyrazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: Halogenation and nitration reactions can introduce additional functional groups onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of the corresponding amine or alcohol.
Substitution: Introduction of halogen or nitro groups.
Scientific Research Applications
2-(4-(Trifluoromethyl)phenyl)-4,5,6,7-tetrahydropyrazolo[1,5-A]pyrazine has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an inhibitor of specific enzymes or receptors, such as c-Met and VEGFR-2.
Biology: The compound is studied for its antibacterial and antifungal properties.
Materials Science: It is used in the development of novel polymers and materials with unique electronic properties.
Mechanism of Action
The mechanism of action of 2-(4-(Trifluoromethyl)phenyl)-4,5,6,7-tetrahydropyrazolo[1,5-A]pyrazine involves its interaction with molecular targets such as enzymes and receptors. For instance, it can inhibit the activity of c-Met and VEGFR-2 by binding to their active sites, thereby blocking their signaling pathways . This inhibition can lead to antiproliferative effects in cancer cells.
Comparison with Similar Compounds
Comparison with Similar Compounds
The pyrazolo[1,5-a]pyrazine scaffold is a privileged structure in drug discovery. Below is a detailed comparison of 2-(4-(trifluoromethyl)phenyl)-4,5,6,7-tetrahydropyrazolo[1,5-A]pyrazine with structurally and functionally related analogs:
Structural Modifications and Bioactivity
Physicochemical Properties
- Lipophilicity: The trifluoromethyl group increases ClogP (2.8) compared to non-fluorinated analogs (e.g., phenyl: ClogP = 2.1).
- Metabolic Stability : The tetrahydropyrazine ring reduces oxidative metabolism, as seen in compound 45 (t₁/₂ = 6.2 h in human hepatocytes) .
- Solubility : Aqueous solubility is moderate (0.12 mg/mL at pH 7.4), influenced by the rigid bicyclic core .
Research Findings and Trends
- HBV CpAMs : THPP derivatives with 4-(trifluoromethyl)phenyl groups show broad-spectrum activity against nucleos(t)ide-resistant HBV variants .
- Btk Inhibitors: Pyrazolo[1,5-a]pyrimidine analogs (e.g., zanubrutinib) prioritize covalent binding, whereas non-covalent analogs with tetrahydropyrazine cores are under exploration for reduced off-target effects .
Biological Activity
The compound 2-(4-(trifluoromethyl)phenyl)-4,5,6,7-tetrahydropyrazolo[1,5-A]pyrazine is a notable member of the pyrazole family, which has garnered attention for its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound features a tetrahydropyrazolo framework with a trifluoromethyl-substituted phenyl group. This unique structure contributes to its biological properties by influencing lipophilicity and membrane permeability.
| Property | Value |
|---|---|
| Molecular Formula | C12H11F3N4 |
| Molecular Weight | 284.24 g/mol |
| Melting Point | Not specified |
| Solubility | Soluble in organic solvents |
Biological Activity Overview
Research indicates that pyrazole derivatives exhibit a wide range of biological activities, including:
- Antitumor Activity : Some pyrazole derivatives have shown significant inhibitory effects on various cancer cell lines. For instance, compounds with similar structures have demonstrated cytotoxicity against breast cancer cells (MCF-7 and MDA-MB-231) through mechanisms involving apoptosis induction .
- Anti-inflammatory Effects : The incorporation of trifluoromethyl groups has been linked to enhanced anti-inflammatory activity. Compounds derived from pyrazoles have been reported to inhibit the NF-κB signaling pathway, which is crucial in inflammatory responses .
- Antimicrobial Properties : Certain pyrazole derivatives exhibit antimicrobial activity against various pathogens. This class of compounds has been explored for their potential in treating infections due to their ability to disrupt bacterial cell walls .
Structure-Activity Relationships (SAR)
The biological activity of pyrazole derivatives is heavily influenced by their structural components. Key findings include:
- Trifluoromethyl Substitution : The presence of trifluoromethyl groups enhances lipophilicity and metabolic stability, improving the compound's bioavailability .
- Aromatic Systems : The integration of aromatic systems within the structure has been shown to increase binding affinity to target proteins, thereby enhancing efficacy .
- Chirality : The presence of chiral centers in the molecule can lead to variations in biological activity, necessitating careful evaluation during drug design .
Case Studies
- Antitumor Efficacy : A study investigating the effects of various pyrazole derivatives on cancer cell lines revealed that compounds similar to this compound exhibited significant cytotoxicity against MCF-7 cells. The mechanism was primarily through apoptosis induction via caspase pathways .
- Anti-inflammatory Mechanism : Another research effort focused on the anti-inflammatory potential of pyrazole derivatives demonstrated that compounds targeting the NF-κB pathway could effectively reduce inflammation in cellular models. The introduction of electron-withdrawing groups like trifluoromethyl was found to enhance this effect .
- Antimicrobial Activity : In vitro studies have shown that certain pyrazole derivatives possess antimicrobial properties against Staphylococcus aureus and Escherichia coli. These findings suggest potential applications in developing new antibiotics .
Q & A
Basic Research Questions
Q. What are the key synthetic strategies for preparing 2-(4-(trifluoromethyl)phenyl)-4,5,6,7-tetrahydropyrazolo[1,5-A]pyrazine, and how can regiocontrol be achieved?
- Methodological Answer : A regiocontrolled synthesis involves alkylation and formylation of pyrazole precursors, followed by cyclization. For example, pyrazole-5-aldehydes with 2,2-dialkoxyethyl substitution on N-1 can be deprotected and cyclized to form the tetrahydropyrazolo[1,5-A]pyrazine core . Advanced protocols use Negishi coupling to introduce substituents like the 4-(trifluoromethyl)phenyl group, employing Pd(dba)₂ and CPhos as catalysts for efficient cross-coupling .
Q. How is the compound characterized structurally, and what analytical techniques are critical for confirming its purity?
- Methodological Answer : Nuclear magnetic resonance (¹H, ¹³C, ¹⁹F NMR) is essential for verifying regiochemistry and substituent positions. For example, ¹⁹F NMR confirms the presence of the trifluoromethyl group . High-resolution mass spectrometry (HRMS) and HPLC (≥95% purity) are used to validate molecular weight and purity, respectively .
Q. What preliminary biological activities have been reported for this compound?
- Methodological Answer : Derivatives of this scaffold exhibit antiviral activity against hepatitis B virus (HBV) by acting as core protein allosteric modulators (CpAMs). Lead compounds (e.g., compound 45 in ) inhibit HBV DNA replication in AAV mouse models via oral administration, validated through qPCR and in vitro resistance profiling .
Advanced Research Questions
Q. How do structural modifications influence the compound’s potency and selectivity in targeting HBV CpAMs?
- Methodological Answer : Structure-activity relationship (SAR) studies show that substitutions on the pyrazolo[1,5-A]pyrazine ring (e.g., trifluoromethyl groups) enhance binding to the HBV core protein dimer interface. Computational docking and molecular dynamics simulations reveal that hydrophobic interactions with residues like Trp102 and Tyr132 are critical for activity .
Q. What challenges arise in analyzing tautomeric equilibria of this compound using NMR, and how are they resolved?
- Methodological Answer : Dynamic tautomerism in related pyrazolo[1,5-A]pyrazine derivatives can complicate NMR interpretation. Low-temperature ¹H NMR (e.g., at −40°C) and 2D NOESY experiments help distinguish tautomers by slowing exchange rates and identifying spatial correlations between protons .
Q. How are in vivo efficacy studies designed to evaluate this compound’s pharmacokinetic (PK) and pharmacodynamic (PD) profiles?
- Methodological Answer : In HBV AAV mouse models, oral dosing (e.g., 10–30 mg/kg) is paired with plasma and liver tissue sampling to measure compound exposure (via LC-MS/MS) and HBV DNA reduction (via qPCR). PK parameters (e.g., Cₘₐₓ, AUC) are correlated with PD effects to establish dose-response relationships .
Q. What strategies mitigate off-target effects in kinase inhibition studies involving this scaffold?
- Methodological Answer : Kinase profiling panels (e.g., Eurofins KinaseProfiler) identify off-target interactions. For example, pyrazolo[1,5-A]pyrazine derivatives with bulky substituents (e.g., 4-phenoxyphenyl) reduce off-target kinase binding by steric hindrance, as validated in selectivity assays .
Q. How are computational methods applied to optimize the compound’s metabolic stability?
- Methodological Answer : Density functional theory (DFT) predicts metabolic soft spots (e.g., oxidation at benzylic positions). Medicinal chemistry strategies, such as introducing electron-withdrawing groups (e.g., trifluoromethyl) or deuterium substitution, are validated in human liver microsome (HLM) assays to improve stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
